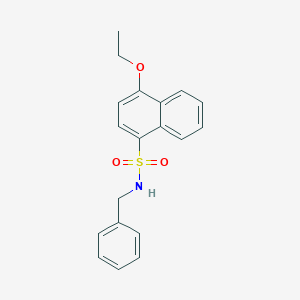
N-benzyl-4-ethoxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-ethoxynaphthalene-1-sulfonamide is a chemical compound with the molecular formula C19H19NO3S and a molecular weight of 341.42 .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 535.4±60.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Carbonic Anhydrase Inhibition and Therapeutic Potential
N-benzyl-4-ethoxynaphthalene-1-sulfonamide is part of the sulfonamide class, which includes diuretics and carbonic anhydrase inhibitors (CAIs). These compounds exhibit inhibition of carbonic anhydrase isoforms, playing a role in conditions like obesity, cancer, epilepsy, and hypertension. Their therapeutic activity is enhanced when combined with agents for cardiovascular diseases and obesity, indicating potential polypharmacological and drug repositioning effects. Sulfonamide CAIs, including this compound, are crucial in designing treatments that address multiple pathologies through CA isoform inhibition (Carta & Supuran, 2013).
Multi-Targeted Therapeutic Applications
Sulfonamides have versatile applications, including acting as CAIs, COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors. Their broad utility in clinical settings encompasses treatments for conditions such as glaucoma, cancer, and inflammation. The significance of the primary sulfonamide structure is highlighted by its presence in various clinically used drugs, indicating its continued relevance in drug design and therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Antibacterial and Antitumor Properties
The sulfonamide class, including this compound, exhibits significant antibacterial and antitumor properties. These substances have been clinically utilized for years, with their development focusing on their varied biological activities. The sulfonamide subunit's importance in medicinal chemistry is emphasized by its structural diversity and the potential for designing new drugs with antitumor properties (Azevedo-Barbosa et al., 2020).
Analysis and Detection in the Environment
Sulfonamides, including this compound, are subject to analytical studies due to their environmental presence as pollutants, especially in agriculture. Their detection and quantification in various environmental and biological matrices are crucial for understanding their impact on human health and the ecosystem (Hoff & Kist, 2009).
properties
IUPAC Name |
N-benzyl-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-14-15-8-4-3-5-9-15/h3-13,20H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRAZVIRKTPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


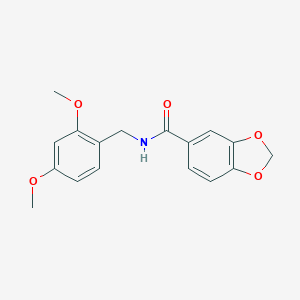

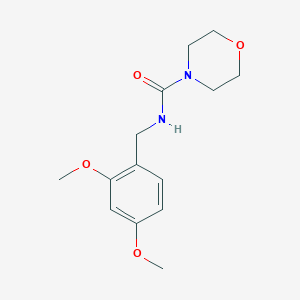
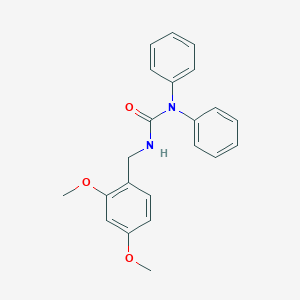
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea](/img/structure/B497320.png)
![1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol](/img/structure/B497321.png)
![N-[(3-iodophenyl)methyl]piperidine-1-sulfonamide](/img/structure/B497322.png)
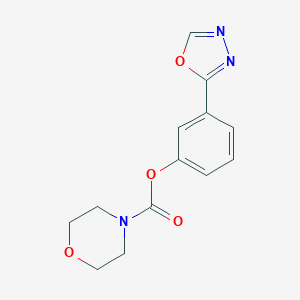
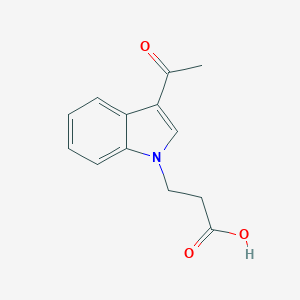
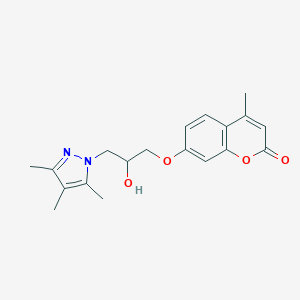
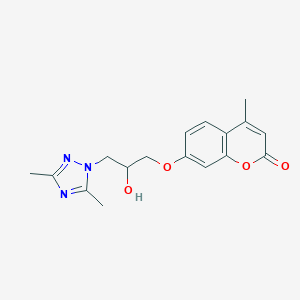
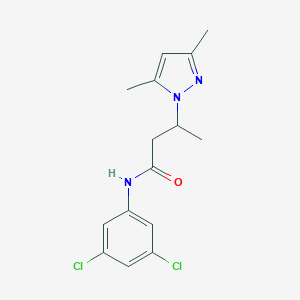
![7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497334.png)